molecular formula C6H15ClN2O5 B1450430 D-Glucosamine-oxime hydrochloride CAS No. 54947-34-1

D-Glucosamine-oxime hydrochloride

Cat. No.: B1450430
CAS No.: 54947-34-1
M. Wt: 230.65 g/mol
InChI Key: FBSKNFHFTDIXRN-XGFKIDBYSA-N
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Description

D-Glucosamine-oxime hydrochloride: is a biochemical reagent with the molecular formula C₆H₁₅ClN₂O₅ and a molecular weight of 230.65 g/mol. It is a derivative of glucosamine, an amino sugar, and is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Synthetic Routes and Reaction Conditions:

  • Starting Material: D-Glucosamine is typically used as the starting material.

  • Oximation Reaction: D-Glucosamine is reacted with hydroxylamine (NH₂OH) under acidic conditions to form D-Glucosamine-oxime.

  • Acidification: The resulting oxime is then treated with hydrochloric acid (HCl) to form this compound.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pH, reaction time) are carefully controlled to optimize yield and purity.

  • Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the oxime group to an amine group.

  • Substitution: Substitution reactions can occur at the hydroxyl groups of the glucosamine moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts like palladium on carbon (Pd/C).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Glucosamine-6-phosphate, glucosamine-6-sulfate.

  • Reduction Products: D-Glucosamine.

  • Substitution Products: Various glycosylated derivatives.

Scientific Research Applications

Chemistry: D-Glucosamine-oxime hydrochloride is used in the synthesis of complex carbohydrates and glycoconjugates. Biology: It is employed in studies related to glycoprotein and glycolipid metabolism. Medicine: Research has explored its potential in treating conditions such as osteoarthritis and inflammatory diseases. Industry: It is used in the production of pharmaceuticals and dietary supplements.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets involved in glycosylation pathways. It can inhibit enzymes involved in the biosynthesis of glycoproteins and glycolipids, thereby affecting cellular processes such as cell signaling and immune responses.

Comparison with Similar Compounds

  • D-Glucosamine: The parent compound without the oxime group.

  • N-Acetylglucosamine: Another derivative of glucosamine with an acetyl group.

  • Glucosamine-6-phosphate: A phosphorylated form of glucosamine.

Uniqueness: D-Glucosamine-oxime hydrochloride is unique in its oxime group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific biochemical assays and synthetic applications.

Properties

IUPAC Name

(2R,3S,4R,5S,6E)-5-amino-6-hydroxyiminohexane-1,2,3,4-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O5.ClH/c7-3(1-8-13)5(11)6(12)4(10)2-9;/h1,3-6,9-13H,2,7H2;1H/b8-1+;/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKNFHFTDIXRN-XGFKIDBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=NO)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](/C=N/O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucosamine-oxime hydrochloride
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D-Glucosamine-oxime hydrochloride
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D-Glucosamine-oxime hydrochloride
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D-Glucosamine-oxime hydrochloride
Reactant of Route 5
D-Glucosamine-oxime hydrochloride
Reactant of Route 6
D-Glucosamine-oxime hydrochloride

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